(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Overview
Description
The compound contains a benzothiazole ring, which is a heterocyclic compound. This ring is substituted with a dimethyl group and an amide group. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The benzothiazole ring system in the compound is aromatic, which could contribute to its stability. The amide group could participate in hydrogen bonding, which could affect its solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo reactions at the amide group or at the benzothiazole ring. For example, the amide could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions. Generally, benzothiazoles are stable and have low reactivity. The amide group could affect the compound’s solubility and boiling/melting points .Scientific Research Applications
Antimicrobial and Antifungal Activity
- N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, similar in structure to the compound , exhibit low to moderate antifungal activity (Saeed et al., 2008).
- A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers demonstrated significant antimicrobial activity, with some molecules more potent than reference drugs (Bikobo et al., 2017).
Anti-inflammatory Activity
- Certain derivatives of thiazol-2-ylidene-benzamides showed anti-inflammatory activity across a concentration range (Lynch et al., 2006).
Anticancer Activity
- Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were found to exhibit moderate to excellent anticancer activity against various cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
- A series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups showed promising anticancer activity, with some compounds having GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).
Antiviral Activity
- N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides demonstrated significant antiviral activity against HIV-1 and HIV-2 strains, with a couple of compounds showing high selectivity indices (Saeed et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-3-8-17-18(13-14)28-20(22(17)2)21-19(24)15-4-6-16(7-5-15)29(25,26)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDHYTPMWJWJHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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